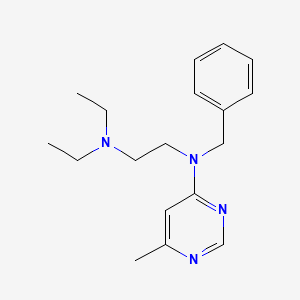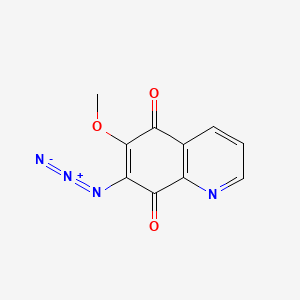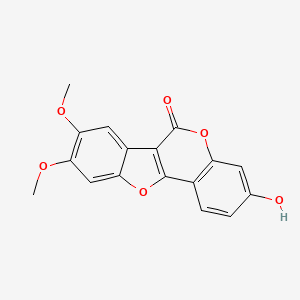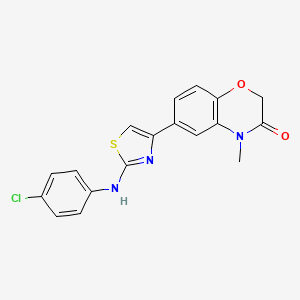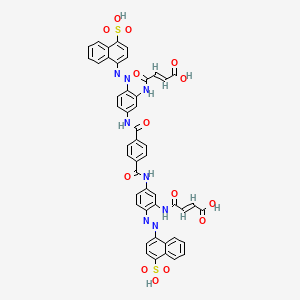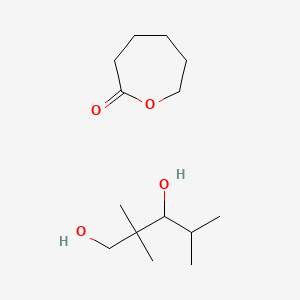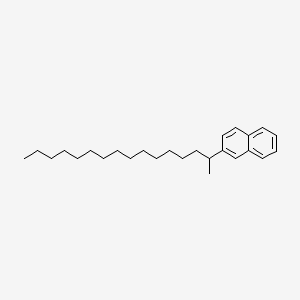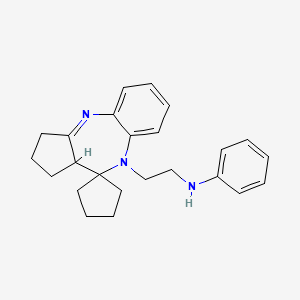
(-)-Noformicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Noformicin:
Preparation Methods
Synthetic Routes and Reaction Conditions: La synthèse du this compound implique plusieurs étapes, à partir de matières premières facilement disponibles. La voie de synthèse comprend généralement la formation d'intermédiaires clés par une série de réactions chimiques telles que la cyclisation, l'oxydation et la réduction. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour garantir l'obtention du produit souhaité avec un rendement et une pureté élevés.
Industrial Production Methods: La production industrielle du this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela comprend souvent l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la qualité du produit final.
Chemical Reactions Analysis
Types of Reactions: Le this compound subit diverses réactions chimiques, notamment :
Oxidation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Reduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que des halogènes ou des nucléophiles.
Common Reagents and Conditions:
Oxidation: Permanganate de potassium, trioxyde de chrome et autres agents oxydants en conditions acides ou basiques.
Reduction: Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs sous température et pression contrôlées.
Substitution: Halogènes, nucléophiles et autres réactifs dans des conditions spécifiques de solvant et de température.
Major Products Formed: Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation du this compound peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Scientific Research Applications
Chemistry: En chimie, le this compound est utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse. Sa structure unique en fait un candidat idéal pour explorer de nouvelles transformations chimiques.
Biology: En biologie, le this compound a été étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes, antifongiques et anticancéreuses. Les chercheurs étudient son mécanisme d'action et ses applications thérapeutiques potentielles.
Medicine: En médecine, le this compound est étudié pour son potentiel en tant que composé de référence pour le développement de médicaments. Sa structure unique et ses activités biologiques en font un candidat prometteur pour le développement de nouveaux produits pharmaceutiques.
Industry: Dans l'industrie, le this compound est utilisé dans le développement de nouveaux matériaux et de procédés chimiques. Ses propriétés uniques le rendent précieux pour diverses applications industrielles, notamment la production de produits chimiques de spécialité et de matériaux de pointe.
Mechanism of Action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des cellules. On pense qu'il exerce ses effets en se liant à des récepteurs ou à des enzymes spécifiques, modulant ainsi leur activité. Cette interaction peut entraîner diverses réponses cellulaires, notamment des modifications de l'expression des gènes, de la synthèse des protéines et du métabolisme cellulaire. Les cibles moléculaires et les voies exactes impliquées dans l'action du this compound sont encore à l'étude, et la recherche en cours vise à élucider ces mécanismes plus en détail.
Comparison with Similar Compounds
Similar Compounds:
Morphine: Comme le this compound, la morphine est un alcaloïde doté d'une activité biologique significative
Quinine: Un autre alcaloïde, la quinine, est connue pour ses propriétés antipaludiques
Nicotine: La nicotine est un alcaloïde aux propriétés stimulantes. Bien qu'elle partage certaines caractéristiques structurales avec le this compound, son mécanisme d'action et ses effets sur l'organisme sont différents.
Uniqueness of this compound: Le this compound se distingue par sa structure chimique unique et sa vaste gamme d'applications potentielles. Contrairement aux autres alcaloïdes, il a montré un potentiel dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Sa capacité à subir diverses réactions chimiques et à interagir avec des cibles moléculaires spécifiques en fait un composé précieux pour la recherche scientifique et les applications industrielles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Noformicin involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as cyclization, oxidation, and reduction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Noformicin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Noformicin is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure makes it an ideal candidate for exploring novel chemical transformations.
Biology: In biology, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is being explored for its potential as a lead compound for drug development. Its unique structure and biological activities make it a promising candidate for developing new pharmaceuticals.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (-)-Noformicin involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved in the action of this compound are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparaison Avec Des Composés Similaires
Morphine: Like (-)-Noformicin, morphine is an alkaloid with significant biological activity
Quinine: Another alkaloid, quinine, is known for its antimalarial properties
Nicotine: Nicotine is an alkaloid with stimulant properties. Although it shares some structural features with this compound, its mechanism of action and effects on the body are different.
Uniqueness of this compound: this compound stands out due to its unique chemical structure and diverse range of potential applications. Unlike other alkaloids, it has shown promise in various fields, including chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
150282-97-6 |
|---|---|
Formule moléculaire |
C8H15N5O |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
(2R)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m1/s1 |
Clé InChI |
QGFXBZOMUMWGII-RXMQYKEDSA-N |
SMILES isomérique |
C1CC(=N[C@H]1C(=O)NCCC(=N)N)N |
SMILES canonique |
C1CC(=NC1C(=O)NCCC(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
